Ethyl 2,3-dimethoxybenzoate

Description

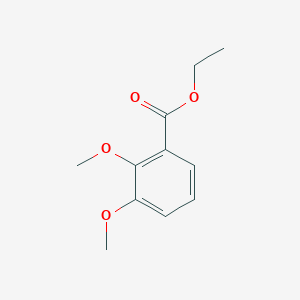

Ethyl 2,3-dimethoxybenzoate is an organic compound featuring a benzene (B151609) ring substituted with an ethyl ester group and two adjacent (ortho) methoxy (B1213986) groups at positions 2 and 3. Its formal synthesis would involve the esterification of 2,3-dimethoxybenzoic acid with ethanol (B145695). mdpi.comgoogle.com While direct and extensive research on this specific isomer is less prevalent in the literature compared to its counterparts like the 2,6- or 3,4-isomers, its chemical structure suggests significant potential as a versatile intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2,3-Dimethoxybenzoic Acid (Precursor) |

|---|---|---|

| CAS Number | 91971-58-3 | 1521-38-6 nih.gov |

| Molecular Formula | C₁₁H₁₄O₄ mdpi.com | C₉H₁₀O₄ nih.gov |

| Molecular Weight | 210.23 g/mol | 182.17 g/mol nih.gov |

| Synonyms | Benzoic acid, 2,3-dimethoxy-, ethyl ester ajrconline.org | o-Veratric acid nih.gov |

Benzoate (B1203000) esters, the esters of benzoic acid, are a cornerstone of modern organic synthesis. chemsrc.com Their utility is multifaceted, serving as vital intermediates in the production of pharmaceuticals, fine chemicals, solvents, and plasticizers. evitachem.com In medicinal chemistry, the benzoate motif is a common feature in a wide range of therapeutic agents. researchgate.net

The ester functional group itself is a key player in numerous chemical transformations. Benzoate esters can be readily synthesized through methods like the acid-catalyzed Fischer esterification between benzoic acid and an alcohol. evitachem.com They can also be prepared from more reactive benzoic acid derivatives like benzoyl chloride. chemsrc.com This accessibility makes them valuable as protected forms of both carboxylic acids and alcohols. researchgate.net Furthermore, the aromatic ring of the benzoate can be subjected to various substitution reactions, while the ester group can undergo reactions such as hydrolysis, transesterification, and reduction, making them versatile nodes for building molecular complexity. chemsrc.com

Dimethoxybenzene derivatives are aromatic compounds that contain a benzene ring substituted with two methoxy (-OCH₃) groups. ymdb.ca These methoxy groups are strongly electron-donating and activating, which significantly influences the reactivity of the aromatic ring. rsc.org This activation makes the ring more susceptible to electrophilic aromatic substitution reactions, a fundamental process in organic synthesis. rsc.org

The positions of the methoxy groups (ortho, meta, or para) dictate the regioselectivity of these reactions and impart unique electronic and steric properties to the molecule. acs.org For instance, 1,2-dimethoxybenzene (B1683551) (veratrole) and its derivatives are widely used as precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ymdb.caevitachem.com The dimethoxybenzene scaffold is found in numerous natural products and is a key building block for creating complex molecular architectures, including various alkaloids and therapeutic agents targeting conditions from viral infections to metabolic disorders. ajrconline.orgacs.org The presence of these groups can also influence the molecule's ability to coordinate with metal catalysts, further expanding its synthetic utility. researchgate.net

The specific substitution pattern of this compound distinguishes it from its more commonly studied isomers and provides a clear rationale for academic investigation. The presence of two electron-donating methoxy groups adjacent to each other and ortho/meta to the ethyl ester creates a unique electronic and steric environment on the aromatic ring.

This particular arrangement is expected to direct further electrophilic substitution to specific positions on the ring (primarily position 5), offering a pathway to regioselectively synthesize polysubstituted aromatic compounds that might be difficult to access through other routes. The proximity of the three substituents (ester at C1, methoxy at C2, methoxy at C3) can also lead to interesting steric interactions that may influence the conformation and reactivity of the molecule.

Furthermore, compounds with the 2,3-dimethoxybenzoyl moiety have been investigated as components of more complex molecules with potential applications in medicinal chemistry. evitachem.com Therefore, this compound serves as a valuable and highly functionalized building block. Detailed study of its synthesis, characterization, and reactivity could unlock novel synthetic pathways to new materials, agrochemicals, and pharmaceutical agents, justifying a focused research effort on this specific, yet underexplored, chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(12)8-6-5-7-9(13-2)10(8)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIYZAMZODWWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542581 | |

| Record name | Ethyl 2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91971-58-3 | |

| Record name | Ethyl 2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Comprehensive Literature Review on Alkoxy Substituted Benzoate Esters

Evolution of Synthetic Strategies for Aryl Dimethoxybenzoates

The synthesis of aryl dimethoxybenzoates has evolved, employing various methodologies to achieve these valuable compounds. Traditional approaches often involve the esterification of the corresponding dimethoxybenzoic acid. A common method is the acid-catalyzed esterification, where the benzoic acid derivative is refluxed with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.comresearchgate.net For instance, ethyl 2,6-dimethoxybenzoate can be synthesized by refluxing 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) and a catalytic amount of sulfuric acid. mdpi.comresearchgate.net

Another established method is the reaction of an acid chloride with an alcohol. This is particularly useful when direct esterification is challenging. For example, esters of phenolic acids with terpenoid alcohols have been synthesized using N,N'-dicyclohexylcarbodiimide (DCC) in a tetrahydrofuran (B95107) (THF) solvent, which proved to be a higher-yielding method than using the corresponding acid chloride. nih.gov

More advanced synthetic strategies have also been developed. Palladium-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool for the synthesis of aromatic esters. This method involves the coupling of aryl iodides, bromides, and chlorides with potassium oxalate (B1200264) monoesters. acs.org The use of bulky, electron-rich bidentate phosphine (B1218219) ligands is often preferred in these reactions. acs.org

Furthermore, domino reactions have provided efficient pathways to complex molecules containing the dimethoxybenzoate moiety. For instance, a copper-catalyzed domino-indole synthesis has been utilized to create diversely substituted indoles. beilstein-journals.org Additionally, methods for the synthesis of 3-substituted 4-sulfanyl-8-methoxyisoquinolin-1(2H)-ones involve the reaction of ethyl 2-(ethylsulfanyl)benzoate with lithium diisopropylamide (LDA) and a nitrile, although this can sometimes lead to complex product mixtures. clockss.org The introduction of a methoxy (B1213986) group at the 6-position of the benzoate (B1203000) can help to stabilize the intermediate benzylic carbanion. clockss.org

The synthesis of specific isomers, such as 2-nitro-methyl 4,5-dimethoxybenzoate, has been achieved through the nitration of methyl 3,4-dimethoxybenzoate using a mixture of sulfuric and nitric acids. google.com Subsequent reactions can then be performed to modify the substituents on the aromatic ring. google.com

The following table provides a summary of various synthetic methods for aryl dimethoxybenzoates and related esters:

| Synthetic Method | Reactants | Key Reagents/Catalysts | Product Type |

| Acid-Catalyzed Esterification | Dimethoxybenzoic acid, Alcohol | Sulfuric Acid | Alkyl Dimethoxybenzoate |

| DCC Coupling | Phenolic acid, Terpenoid alcohol | N,N'-Dicyclohexylcarbodiimide (DCC) | Terpenoid Ester |

| Palladium-Catalyzed Decarboxylative Coupling | Aryl halide, Potassium oxalate monoester | Palladium catalyst, Bidentate phosphine ligand | Aryl Ester |

| Copper-Catalyzed Domino Reaction | Phenylethynylnaphthalene, tert-Butyl carbamate | Copper catalyst | Substituted Indole (B1671886) |

| Nitration | Methyl 3,4-dimethoxybenzoate | Sulfuric Acid, Nitric Acid | Nitro-substituted Dimethoxybenzoate |

Prior Spectroscopic and Crystallographic Elucidations of Analogous Chemical Structures

The structural elucidation of alkoxy-substituted benzoate esters and their analogs has been extensively carried out using spectroscopic and crystallographic techniques. These studies provide crucial insights into the molecular geometry, conformation, and intermolecular interactions that govern the properties of these compounds.

Spectroscopic Characterization:

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the characterization of these esters.

IR Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band for the C=O stretching vibration, typically appearing in the range of 1700-1750 cm⁻¹. mdpi.comnumberanalytics.com For example, ethyl 2,6-dimethoxybenzoate exhibits its C=O (ester) stretching band at 1729 cm⁻¹. mdpi.com The disappearance of the broad -OH peak of the carboxylic acid is a key indicator of successful esterification. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectra of ethyl esters show characteristic signals for the ethoxy group protons. For ethyl 2,6-dimethoxybenzoate, the methylene (B1212753) (-CH₂) protons appear around 4.40 ppm and the methyl (-CH₃) protons at approximately 1.38 ppm. mdpi.com The aromatic protons resonate in the downfield region, typically between 6.5 and 8.0 ppm. mdpi.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the ester group gives a characteristic signal in the range of 165-175 ppm. For instance, the carbonyl carbon of ethyl 2,6-dimethoxybenzoate appears at 166.7 ppm. mdpi.com The carbons of the methoxy groups and the ethyl group also show distinct signals. mdpi.com

Crystallographic Analysis:

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of these molecules in the solid state.

Molecular Conformation: Studies on aromatic esters have revealed that the conformation is influenced by steric and electronic factors. acs.orgiucr.org For example, in ethyl 2,6-dimethoxybenzoate, the presence of two ortho-methoxy groups forces the ethyl ester group to be nearly perpendicular to the aromatic ring. mdpi.com

Intermolecular Interactions: Hirshfeld surface analysis is a powerful tool used to study intermolecular interactions in crystals. acs.org These interactions, including hydrogen bonding and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. acs.orgmdpi.com In some cases, C-H···O intramolecular hydrogen bonding can lead to planar molecular structures. mdpi.comdcu.ie

Polymorphism: Some aromatic esters have been observed to exhibit polymorphism, where they can crystallize in different forms with distinct molecular conformations and packing arrangements. acs.org

The table below summarizes key spectroscopic and crystallographic data for some analogous alkoxy-substituted benzoate esters.

| Compound | **IR (C=O) (cm⁻¹) ** | ¹H NMR (δ, ppm) | ¹³C NMR (C=O) (δ, ppm) | Key Crystallographic Features |

| Ethyl 2,6-dimethoxybenzoate | 1729 mdpi.com | 4.40 (CH₂), 1.38 (CH₃) mdpi.com | 166.7 mdpi.com | Orthogonal orientation of ester group to the aromatic ring. mdpi.com |

| Ethyl 4-bromo benzoate | - | - | - | Competition between electronic and steric effects of the bromine atom. nih.gov |

| 3β-(p-methoxybenzoyloxy)-4,16-pregnadiene-6,20-dione | - | - | - | A, B, C, and D rings adopt half chair, distorted chair, distorted chair, and distorted envelope conformations, respectively. nih.gov |

Previous Computational and Theoretical Investigations of Aromatic Ester Systems

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the electronic structure, reactivity, and properties of aromatic ester systems. mdpi.commdpi.commdpi.com These investigations complement experimental findings and provide insights that are often difficult to obtain through experimentation alone.

Conformational Analysis and Stability:

DFT calculations are widely used to determine the most stable conformations of aromatic esters. mdpi.commdpi.com By calculating the energies of different conformers, researchers can predict the most likely geometry of a molecule. mdpi.com For instance, in studies of three-ring ester/azomethine homologues, DFT calculations were used to identify the most stable conformer and to understand how the orientation of the imine linkage affects the geometrical and mesomorphic characteristics. mdpi.com The length of the terminal alkoxy chain has also been shown to influence the thermal parameters of the conformers. mdpi.com

Electronic Properties and Reactivity:

Quantum chemical calculations provide valuable information about the electronic properties of aromatic esters, such as their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are important for understanding the electronic transitions and reactivity of a molecule. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.comresearchgate.net In some cases, DFT calculations have shown a significant spatial separation between the HOMO, localized on the donor part of the molecule, and the LUMO, concentrated on the acceptor part. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is crucial for predicting how a molecule will interact with other species.

Thermodynamic Properties:

Theoretical calculations can be used to predict various thermodynamic properties, such as enthalpies of formation and reaction entropies. For example, G4 theory has been used to calculate the gas-phase enthalpies of formation of aromatic esters, which showed good agreement with experimental data. mdpi.com The entropy of hydrogenation for aromatic esters has also been estimated through theoretical calculations. mdpi.com

Hydrolysis Mechanisms:

Theoretical studies have been employed to investigate the mechanisms of ester hydrolysis. By calculating the activation energies for different reaction pathways, researchers can gain a deeper understanding of the factors that influence the rate of hydrolysis. nih.gov For example, semi-empirical methods have been used to calculate the activation energy for the base-catalyzed hydrolysis of benzoate esters, assuming a BAC2 mechanism. nih.gov

The following table summarizes some of the key parameters obtained from computational studies of aromatic ester systems.

| Computational Method | System Studied | Properties Investigated | Key Findings |

| DFT (B3LYP) | Three-ring ester/azomethine homologues | Conformational stability, thermal properties, dipole moments, polarizability | Terminal alkoxy chain length affects thermal parameters; orientation of imine linkage is vital for isomer stability. mdpi.com |

| G4 Theory | Phenyl and benzyl (B1604629) 2-phenylacetates | Gas-phase enthalpies of formation, hydrogenation thermodynamics | High consistency between calculated and experimental data; rough estimate for the entropy of hydrogenation. mdpi.com |

| DFT (B3LYP) | Nematogenic polar naphthyl benzoate ester derivatives | Molecular geometry, energy gap, thermal parameters | Molecules are linear and planar; rigidity increases with an extra fused ring. mdpi.com |

| Semi-empirical (PM6-DH2) | Benzoate esters | Activation energy of base-catalyzed hydrolysis | Correlation between theoretical results and experimental hydrolysis kinetics. nih.gov |

| DFT and TD-DFT (B3LYP) | Benzoate ester acceptor based molecules | HOMO-LUMO separation, singlet-triplet energy gaps | Methyl benzoate serves as an effective acceptor; potential for thermally activated delayed fluorescence. researchgate.net |

Identification of Knowledge Gaps and Emerging Research Avenues for Ethyl 2,3-Dimethoxybenzoate

While the broader class of alkoxy-substituted benzoate esters has been the subject of considerable research, a specific focus on This compound reveals several knowledge gaps and promising areas for future investigation.

Knowledge Gaps:

Comprehensive Synthetic Optimization: Although general methods for synthesizing dimethoxybenzoates exist, a detailed study optimizing the synthesis of this compound specifically, exploring a range of catalysts, reaction conditions, and purification techniques to maximize yield and purity, appears to be limited.

Detailed Spectroscopic and Crystallographic Analysis: While spectroscopic data for analogous compounds are available, a dedicated and comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of pure this compound is not extensively documented in readily accessible literature. Furthermore, to the best of our knowledge, the single-crystal X-ray structure of this compound has not been reported, leaving a significant gap in our understanding of its solid-state conformation and intermolecular interactions.

In-depth Computational Modeling: While computational studies have been performed on various aromatic esters, a specific and thorough theoretical investigation of this compound is lacking. Such a study could provide valuable insights into its conformational preferences, electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and reactivity, which could be correlated with experimental findings.

Physicochemical Properties: A systematic determination of the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility in various solvents, and partition coefficient, is not well-documented.

Reactivity and Derivatization: There is a lack of focused research on the reactivity of this compound in various chemical transformations. Exploring its potential as a precursor for the synthesis of more complex molecules, such as pharmaceuticals or functional materials, remains an open area.

Emerging Research Avenues:

Advanced Synthetic Methodologies: The application of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions or C-H activation strategies, to the synthesis of this compound and its derivatives could offer more efficient and versatile routes to these compounds.

Solid-State Characterization and Crystal Engineering: Obtaining the single-crystal structure of this compound would be a significant contribution. This would enable a detailed analysis of its molecular packing and intermolecular forces, which could be further explored through crystal engineering studies to control its solid-state properties.

Correlated Experimental and Computational Studies: A combined experimental and computational approach would be highly valuable. For instance, experimentally determined spectroscopic and crystallographic data could be used to validate and refine theoretical models, leading to a more robust understanding of the structure-property relationships of this compound.

Exploration of Biological Activity: While this article does not focus on biological applications, the structural similarity of this compound to other biologically active compounds suggests that it could be a target for screening in various biological assays. For example, some aromatic esters have shown potential as enzyme inhibitors. nih.govnih.gov

Materials Science Applications: The potential of this compound as a building block for functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), is an unexplored but potentially fruitful area of research, given that other aromatic esters have shown promise in these fields. mdpi.combohrium.com

Advanced Synthetic Methodologies for Ethyl 2,3 Dimethoxybenzoate

Esterification Reactions for Ethyl 2,3-Dimethoxybenzoate Formation

The conversion of 2,3-dimethoxybenzoic acid to its corresponding ethyl ester is a critical step in the synthesis of this compound. This transformation is typically accomplished via esterification, a reaction that has been the subject of extensive research to improve efficiency, yield, and environmental compatibility.

The most traditional and widely employed method for the synthesis of this compound is the Fischer-Speier esterification. usm.myacs.org This method involves the reaction of 2,3-dimethoxybenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchtrend.netmdpi.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchtrend.net Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. researchtrend.net After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product.

While effective, classical acid-catalyzed esterification suffers from several drawbacks, including the corrosive nature of the mineral acid catalysts, the need for neutralization of the catalyst post-reaction, and the generation of acidic waste streams. core.ac.uk

A study on the synthesis of ethyl 2,6-dimethoxybenzoate, a structurally similar compound, involved refluxing the corresponding acid with absolute ethanol and a catalytic amount of sulfuric acid. The product was isolated by removing excess solvent, pouring the residue into water, and extracting with diethyl ether. The organic layer was then washed with a dilute sodium carbonate solution to remove any unreacted acid before being dried and concentrated. mdpi.com

In response to the limitations of classical methods, significant research has focused on developing more sustainable and efficient esterification protocols. These emerging approaches prioritize the use of reusable catalysts, milder reaction conditions, and reduced environmental impact. ajast.net

Solid Acid Catalysts: Heterogeneous solid acid catalysts offer a greener alternative to traditional mineral acids. Materials such as H3PO4 supported on TiO2-ZrO2 have demonstrated high activity and selectivity in the esterification of various aromatic acids. scispace.comresearchgate.net These catalysts are easily separated from the reaction mixture by filtration and can be reused, minimizing waste. For instance, a 25 wt % H3PO4/TiO2-ZrO2 catalyst has been shown to be effective for the esterification of aromatic carboxylic acids with various alcohols, achieving high yields and 100% selectivity for the ester. scispace.com

Ionic Liquids: Ionic liquids (ILs), particularly Brønsted acidic ionic liquids (BAILs), have emerged as promising dual solvent-catalysts for esterification reactions. core.ac.ukajast.netresearchgate.net Their negligible vapor pressure, thermal stability, and potential for recyclability make them environmentally benign alternatives to volatile organic solvents and corrosive acid catalysts. ajast.net HSO3-functionalized ionic liquids have been shown to promote the esterification of aromatic acids with conversions exceeding 90%. core.ac.ukresearchgate.net The product can be easily separated by extraction, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. core.ac.ukresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained traction as a method to accelerate reaction rates and improve yields in esterification. usm.mymdpi.comscispace.com Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. scispace.com For example, the esterification of benzoic acid derivatives has been successfully achieved in short reaction times under microwave irradiation using catalysts like N-fluorobenzenesulfonimide (NFSi) or catalytic amounts of sulfuric acid. usm.mymdpi.com

Steglich Esterification: For sterically hindered carboxylic acids, the Steglich esterification provides a mild and effective alternative. jove.comorganic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid. organic-chemistry.orgrsc.org The reaction proceeds under neutral conditions and at room temperature, making it suitable for sensitive substrates. organic-chemistry.org Greener modifications of the Steglich esterification have been developed, for instance, by using acetonitrile (B52724) as a solvent followed by an acid-base extraction for purification, which can eliminate the need for column chromatography. jove.com

Table 1: Comparison of Esterification Methodologies

| Methodology | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Classical Acid-Catalyzed | H₂SO₄, HCl researchtrend.netmdpi.com | Low cost, readily available | Corrosive, difficult to separate, waste generation core.ac.uk |

| Solid Acid Catalysts | H₃PO₄/TiO₂-ZrO₂ scispace.comresearchgate.net | Reusable, easy separation, environmentally friendly scispace.com | May require higher temperatures or longer reaction times |

| Ionic Liquids | HSO₃-functionalized ILs core.ac.ukresearchgate.net | Dual solvent-catalyst, high conversion, recyclable core.ac.ukajast.netresearchgate.net | Higher initial cost, potential viscosity issues |

| Microwave-Assisted | NFSi, H₂SO₄ (cat.) usm.mymdpi.com | Rapid reaction times, increased yields, energy efficient mdpi.comscispace.com | Requires specialized equipment, potential for localized overheating |

| Steglich Esterification | DCC, DMAP organic-chemistry.orgrsc.org | Mild conditions, suitable for hindered acids jove.comorganic-chemistry.org | Use of stoichiometric coupling agents, formation of byproducts |

Precursor Synthesis Strategies for 2,3-Dimethoxybenzoic Acid

The availability and purity of 2,3-dimethoxybenzoic acid are paramount for the successful synthesis of its ethyl ester. This precursor is typically synthesized from simpler, commercially available aromatic compounds through regioselective functionalization and subsequent chemical transformations.

The synthesis of 2,3-dimethoxybenzoic acid often starts from veratrole (1,2-dimethoxybenzene). The challenge lies in introducing a carboxyl group at the desired position on the benzene (B151609) ring. Regioselective functionalization techniques are employed to control the position of the incoming substituent.

One common strategy is ortho-lithiation. In this method, a strong base, such as n-butyllithium, is used to deprotonate the aromatic ring at a position ortho to an existing directing group. For veratrole, the methoxy (B1213986) groups can direct the lithiation to the adjacent positions. Subsequent reaction of the resulting aryllithium species with a carboxylating agent, such as carbon dioxide, introduces the carboxylic acid group.

Another approach involves Friedel-Crafts acylation, although this typically leads to substitution at the para position due to steric hindrance. However, under specific conditions and with appropriate catalysts, the regioselectivity can be influenced. researchgate.net

An alternative pathway to 2,3-dimethoxybenzoic acid involves the carboxylation of a pre-functionalized benzene derivative, followed by methylation. For example, guaiacol (B22219) (2-methoxyphenol) can be carboxylated to produce vanillic acid (4-hydroxy-3-methoxybenzoic acid) or other isomers. Subsequent methylation of the hydroxyl group would yield a dimethoxybenzoic acid. However, achieving the desired 2,3-substitution pattern requires careful selection of starting materials and reaction conditions to ensure the correct regiochemistry.

Recent advancements have explored direct C-H carboxylation of arenes using carbon dioxide as a sustainable C1 building block. researchgate.netamazonaws.com Palladium-catalyzed carboxylation of aromatic C-H bonds offers a promising route, although controlling the regioselectivity for substrates like veratrole remains a key challenge. researchgate.net

Table 2: Key Precursor Synthesis Reactions

| Starting Material | Reagents | Product | Key Transformation |

|---|

Isolation and Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is crucial for its application in subsequent chemical syntheses. The purification strategy depends on the scale of the reaction and the nature of the impurities present.

Extraction: Following the esterification reaction, the crude product is typically subjected to a liquid-liquid extraction to separate the ester from the excess alcohol, unreacted carboxylic acid, and the acid catalyst. mdpi.comuoi.gr The reaction mixture is often diluted with water, and the ester is extracted into an organic solvent such as diethyl ether or ethyl acetate (B1210297). mdpi.com The organic layer is then washed with a mild base, like a sodium bicarbonate or sodium carbonate solution, to remove any residual acidic components. mdpi.comnih.gov

Chromatography: For laboratory-scale synthesis and to achieve very high purity, column chromatography is a widely used technique. nih.govsapub.orgresearchgate.net The crude ester is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. nih.govacademicjournals.org The components of the mixture are separated based on their differential adsorption to the stationary phase, allowing for the isolation of the pure ester. sapub.org High-performance liquid chromatography (HPLC) can also be employed for analytical separation and purification. sielc.com

Distillation: On an industrial scale, distillation is often the preferred method for purifying volatile esters. numberanalytics.com After the initial extraction and washing steps, the solvent is removed, and the crude ester can be purified by fractional distillation under reduced pressure to prevent thermal decomposition. google.com

Recrystallization: If the final ester is a solid at room temperature, recrystallization is an effective purification method. sserc.org.uksserc.org.uk The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure ester crystallizes out, leaving the impurities dissolved in the mother liquor. sserc.org.uk The crystals are then collected by filtration and dried. sserc.org.uk

Table 3: Purification Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Extraction | Differential solubility of components in two immiscible liquid phases. mdpi.comuoi.gr | Initial work-up to remove water-soluble impurities and unreacted acid. mdpi.comnih.gov |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. sapub.org | Laboratory-scale purification to achieve high purity. nih.govresearchgate.netacademicjournals.org |

| Distillation | Separation of liquids with different boiling points. numberanalytics.com | Industrial-scale purification of volatile esters. google.com |

| Recrystallization | Purification of solids based on differences in solubility in a given solvent at different temperatures. sserc.org.uk | Purification of solid esters. sserc.org.uk |

Chromatographic Separation Methods

Chromatographic techniques are pivotal in the purification of this compound from reaction mixtures and starting materials. The choice of chromatographic method and its parameters are crucial for achieving high purity.

Column chromatography is a commonly employed method for the purification of this compound. The selection of the stationary phase and the mobile phase is critical for effective separation. Silica gel is a frequently used stationary phase due to its polarity and ability to separate compounds with differing polarities. A common mobile phase system involves a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve the best separation. For instance, a mobile phase of hexane-ethyl acetate in a 4:1 ratio has been successfully used. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound.

Another example of chromatographic purification involves the use of silica gel with a petroleum ether/ethyl acetate gradient. In one instance, a gradient of 100:1 to 50:1 was used to purify the crude product obtained from the esterification of 2,3-dimethoxybenzoic acid. This gradient elution allows for the separation of compounds with a wider range of polarities.

High-performance liquid chromatography (HPLC) offers a more efficient and higher resolution separation method. While specific HPLC methods for the preparative purification of this compound are less commonly detailed in general literature, analytical HPLC is used to assess the purity of the compound.

Table 1: Chromatographic Separation Parameters for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Ratio | Reference |

| Column Chromatography | Silica gel | Hexane-Ethyl Acetate | 4:1 | |

| Column Chromatography | Silica gel | Petroleum Ether/Ethyl Acetate | 100:1 to 50:1 |

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for the final purification of this compound, often following chromatographic separation. This method relies on the differences in solubility of the compound and impurities in a particular solvent at different temperatures.

The selection of an appropriate solvent is the most critical step in the recrystallization process. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. This differential solubility allows for the formation of crystals upon cooling, leaving the impurities dissolved in the solvent.

For this compound, a mixture of ethanol and water has been reported as an effective solvent system for recrystallization. The crude product is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound are formed.

In another instance, recrystallization from a mixture of ethyl acetate and hexane has been utilized to obtain pure this compound as a white solid. The crude product obtained after column chromatography was further purified by this method. The process involves dissolving the compound in a minimum amount of hot ethyl acetate, followed by the addition of hexane to induce crystallization.

The morphology of the resulting crystals can be an indicator of purity. Well-formed, uniform crystals are generally indicative of a high-purity compound. The melting point of the recrystallized this compound is a key analytical parameter used to confirm its purity. The reported melting point for pure this compound is around 45-47 °C.

Table 2: Recrystallization Solvents for this compound

| Solvent System | Resulting Form | Reference |

| Ethanol/Water | Crystals | |

| Ethyl Acetate/Hexane | White Solid |

Comprehensive Spectroscopic and Crystallographic Elucidation of Ethyl 2,3 Dimethoxybenzoate Structure

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of ethyl 2,3-dimethoxybenzoate displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

A prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1720-1740 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester and the methoxy (B1213986) groups give rise to strong bands in the fingerprint region, usually between 1200 and 1300 cm⁻¹. mdpi.com

The aromatic ring is characterized by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.org The C-H stretching vibrations of the aliphatic ethyl and methoxy groups are observed in the 2850-3000 cm⁻¹ range. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | ~1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound. researchgate.netjlu.edu.cn The calculated exact mass for C₁₁H₁₄O₄ is 210.0892 g/mol . HRMS can confirm this value with high precision, typically to within a few parts per million.

In addition to the molecular ion peak, the mass spectrum also shows a characteristic fragmentation pattern. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. The fragmentation of the methoxy groups can also be observed. Analysis of these fragment ions provides further structural confirmation.

Table 4: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₄O₄ | 210.0892 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | C₉H₉O₃ | 165.0552 | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | C₉H₁₀O₄ | 182.0579 | McLafferty rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. msu.edu

The presence of the ester and methoxy substituents on the benzene ring influences the position and intensity of these absorption bands. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary, fine-structured band (B-band) around 250-280 nm. The exact wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. science-softcon.de

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) | Solvent |

|---|---|---|

| π → π* (E-band) | ~210 - 230 | Ethanol (B145695) or Hexane (B92381) |

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

The crystallographic data for the this compound moiety has been determined through the analysis of a co-crystal, specifically 2-[(7-chloroquinolin-4-yl)sulfanyl]this compound. The data presented herein pertains to the this compound portion of this larger molecular structure, as detailed in the study that deposited the crystallographic information with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2184667. nih.gov

The crystal structure analysis of the compound containing the this compound moiety revealed that it crystallizes in the triclinic system. nih.gov The space group was determined to be P-1, which is a common space group for organic molecules. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were precisely measured.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9509 (7) |

| b (Å) | 9.8444 (8) |

| c (Å) | 11.6086 (10) |

| α (°) | 81.312 (4) |

| β (°) | 89.355 (4) |

| γ (°) | 69.186 (4) |

| Volume (ų) | 838.70 (13) |

| Z | 2 |

Table 1: Crystal data and structure refinement for the compound containing the this compound moiety. Data sourced from a study on 2-[(7-chloroquinolin-4-yl)sulfanyl]this compound. nih.gov

The single-crystal X-ray diffraction analysis provides highly accurate measurements of the bond lengths and angles within the this compound moiety. This data is crucial for confirming the covalent framework of the molecule and understanding the electronic effects of the substituent groups. The bond lengths of the aromatic ring, the ester group, and the methoxy groups, as well as the angles between these groups, define the precise conformation of the molecule in the solid state.

While the full crystallographic information file (CIF) containing specific bond lengths and angles for the this compound moiety within CCDC 2184667 is not publicly available in the immediate search results, a representative table of expected bond lengths and angles for a similar compound, ethyl 2,6-dimethoxybenzoate, is provided for illustrative purposes. It is important to note that the substitution pattern will influence the precise values.

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-O (ester) | ~1.34 | O-C=O (ester) | ~125 |

| C=O (ester) | ~1.21 | C-O-C (ester) | ~117 |

| C-O (methoxy) | ~1.36 | C-C-O (methoxy) | ~115-125 |

| O-CH₃ (methoxy) | ~1.43 | C-O-CH₃ (methoxy) | ~117 |

Table 2: Representative bond lengths and angles for dimethoxybenzoate derivatives. The exact values for this compound would be found in the full crystallographic data.

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. In the case of this compound, the presence of polar functional groups (ester and methoxy) and an aromatic ring suggests the potential for several types of intermolecular interactions.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be present, where hydrogen atoms on the ethyl group or the aromatic ring interact with the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules.

The interplay of these forces dictates the specific packing motif, influencing properties such as melting point and solubility. The analysis of the crystal structure of the co-crystal containing the this compound moiety would reveal the precise nature and geometry of these intermolecular contacts.

Advanced Computational and Theoretical Investigations of Ethyl 2,3 Dimethoxybenzoate

Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Structure

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. q-chem.comglobaljournals.org The XC functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like ethyl 2,3-dimethoxybenzoate, a common and often effective choice is a hybrid functional, such as B3LYP, which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.netresearchgate.net Other functionals, including PBE0 and M06-2X, may also be employed and compared to find the best agreement with experimental data if available. researchgate.netresearchgate.net The selection is often guided by previous studies on similar aromatic esters. tandfonline.com

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used for initial optimizations and electronic structure calculations. researchgate.netrsc.org For higher accuracy, correlation-consistent basis sets like cc-pVTZ or Dunning's augmented sets (e.g., aug-cc-pVDZ) might be utilized. q-chem.comgitlab.io The validation of the chosen functional and basis set combination is typically achieved by comparing calculated properties, such as vibrational frequencies or NMR chemical shifts, with experimental values where possible. A good correlation between theoretical and experimental data validates the computational model for further, more detailed investigations. researchgate.netresearchgate.net

| Computational Parameter | Common Selections for Aromatic Esters | Rationale |

| Exchange-Correlation Functional | B3LYP, PBE0, M06-2X | Balances computational cost and accuracy for organic molecules. researchgate.netresearchgate.netresearchgate.net |

| Basis Set | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ | Provides a flexible description of electron distribution, including polarization and diffuse functions. researchgate.netrsc.org |

The presence of rotatable single bonds in this compound, specifically around the ester and methoxy (B1213986) groups, gives rise to multiple possible conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and understand the energy barriers between different conformers. lasalle.edu

Frontier Molecular Orbital (FMO) Analysis: Characterization of HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmnstate.edu The energy and spatial distribution of these orbitals provide insights into the molecule's electronic properties and its propensity to act as an electron donor or acceptor.

The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack.

| Orbital | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, likely sites for electrophilic attack. Expected to be on the benzene (B151609) ring and methoxy oxygens. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, likely sites for nucleophilic attack. Expected to be on the carbonyl carbon and aromatic ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects the molecule's chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |

Electrostatic Potential Maps (MEP) for Prediction of Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. youtube.com These maps are color-coded to indicate regions of negative and positive electrostatic potential.

Red regions indicate negative potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen. youtube.comschrodinger.com

Blue regions indicate positive potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack. youtube.com

Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group and the oxygen atoms of the methoxy groups, highlighting their nucleophilic character. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the ethyl and methyl groups, and to a lesser extent, the carbonyl carbon, indicating these as potential electrophilic sites. researchgate.netharvard.edu This visual tool is invaluable for predicting how the molecule will interact with other reagents. youtube.com

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.netuba.arwisc.edu This allows for a detailed investigation of intramolecular interactions and the hybridization of atomic orbitals.

NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. uba.ar This "donor-acceptor" interaction energy provides a measure of the strength of hyperconjugative and resonance effects within the molecule. For this compound, NBO analysis can reveal:

Hybridization: The hybridization of each atom can be determined, providing insight into the bonding geometry.

Intramolecular Charge Transfer: The analysis can quantify the electron-donating effect of the methoxy groups and the electron-withdrawing effect of the ester group through interactions between the lone pairs of the oxygen atoms and the π* antibonding orbitals of the aromatic ring and carbonyl group. mdpi.com

Steric and Electronic Effects: It can help to rationalize the preferred conformations by quantifying the stabilizing hyperconjugative interactions and destabilizing steric repulsions. wisc.edu

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts) via Quantum Chemical Methods

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results for validation and interpretation. ruc.dkescholarship.org

IR Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can help in the assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the C=O stretch of the ester, the C-O stretches of the ester and methoxy groups, and various aromatic C-H and C=C vibrations.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. ucl.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Predicting the ¹H and ¹³C NMR chemical shifts of this compound and comparing them with experimental data serves as a stringent test of the accuracy of the calculated molecular geometry and electronic structure. researchgate.netresearchgate.net Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging.

| Spectroscopic Parameter | Computational Method | Information Gained for this compound |

| IR Frequencies | Calculation of vibrational frequencies (harmonic analysis) | Assignment of vibrational modes, such as C=O and C-O stretches, to experimental IR peaks. |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method | Prediction of ¹H and ¹³C chemical shifts for comparison with experimental spectra, validating the computed electronic structure. researchgate.netresearchgate.net |

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgbohrium.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting three-dimensional surface, known as the Hirshfeld surface, provides a detailed picture of the molecular shape and all its intermolecular contacts simultaneously. acs.orgias.ac.in

The analysis involves mapping various properties onto this surface, with the normalized contact distance (dnorm) being particularly insightful. The dnorm is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals (vdW) radii of the respective atoms. The dnorm surface is typically colored to represent the nature of intermolecular contacts:

Red regions: Indicate contacts shorter than the sum of the vdW radii, representing close intermolecular interactions, often hydrogen bonds. ias.ac.in

White regions: Represent contacts approximately equal to the vdW distance. ias.ac.in

Blue regions: Signify contacts longer than the vdW radii, indicating weaker interactions. ias.ac.in

For a molecule like this compound, the Hirshfeld surface would reveal the intricate network of interactions involving its ester and methoxy functional groups, as well as the aromatic ring. The oxygen atoms of the methoxy and carbonyl groups would be expected to act as hydrogen bond acceptors, while the various hydrogen atoms on the ethyl group and the benzene ring would serve as hydrogen bond donors.

While a specific crystallographic study and Hirshfeld analysis for this compound is not publicly available, we can project the expected distribution of intermolecular contacts based on analyses of similar dimethoxybenzene derivatives. researchgate.netresearchgate.net The primary interactions governing the crystal packing would likely be H···H, C···H/H···C, and O···H/H···O contacts.

Hypothetical Data Table of Intermolecular Contact Contributions for this compound

The following table illustrates the potential percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for this compound, based on data from analogous compounds. nih.govresearchgate.netiucr.org

| Interaction Type | Hypothetical Percentage Contribution (%) |

| H···H | 45 - 55 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 15 - 25 |

| C···C | 2 - 5 |

| Other | < 2 |

This is an interactive data table. You can sort the data by clicking on the column headers.

The H···H contacts are generally the most abundant, covering the largest surface area due to the prevalence of hydrogen atoms on the molecular periphery. The C···H/H···C interactions are significant and represent the contacts between the hydrogen atoms and the aromatic and aliphatic carbon atoms. The O···H/H···O contacts, appearing as distinct "spikes" on the 2D fingerprint plot, are crucial as they often correspond to the specific and directional C-H···O hydrogen bonds that stabilize the crystal structure. iucr.orgiucr.org The shape-index and curvedness maps, also derived from the Hirshfeld surface, would provide further details on the topology of the interactions, such as identifying potential π-π stacking interactions, which might be indicated by flat surface patches. iucr.org

Chemical Reactivity and Mechanistic Pathways of Ethyl 2,3 Dimethoxybenzoate

Reactivity of the Aromatic Moiety: Electrophilic Aromatic Substitution (EAS) Reactions

Regioselectivity and Directing Effects of Ester and Methoxyl Groups

The regioselectivity of EAS reactions on a substituted benzene (B151609) ring is governed by the nature of the substituents already present. wikipedia.org Substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of ethyl 2,3-dimethoxybenzoate, the two methoxy (B1213986) (-OCH₃) groups are strong activating groups and ortho-, para-directors. libretexts.orgyoutube.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. libretexts.orgyoutube.com Conversely, the ethyl ester (-COOCH₂CH₃) group is a deactivating group and a meta-director. chemistrytalk.org The electron-withdrawing nature of the carbonyl group decreases the electron density of the aromatic ring, making it less reactive towards electrophiles.

When multiple substituents are present on a benzene ring, the directing effects are generally additive. However, in cases of conflicting directing effects, the most powerfully activating group typically determines the position of substitution. youtube.com For this compound, the strongly activating methoxy groups will dominate over the deactivating ester group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy groups.

Interactive Data Table: Directing Effects of Substituents on this compound

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -OCH₃ | 2 | Activating | Ortho, Para |

| -OCH₃ | 3 | Activating | Ortho, Para |

| -COOCH₂CH₃ | 1 | Deactivating | Meta |

Bromination and Other Halogenation Reactions

Aromatic halogenation is a common EAS reaction. wikipedia.org In the presence of a Lewis acid catalyst, such as FeBr₃, bromine can be introduced onto the aromatic ring. Given the directing effects of the substituents on this compound, bromination would be expected to occur at the positions activated by the methoxy groups. Specifically, the C4, C5, and C6 positions are ortho or para to one or both methoxy groups. Steric hindrance may influence the final product distribution.

While specific studies on the bromination of this compound are not widely available, the bromination of similar compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has been investigated. researchgate.net These studies often show that the position of bromination is influenced by the reaction conditions. researchgate.net

Nitration, Sulfonation, and Friedel-Crafts Reactions

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. researchgate.net The electrophile is the nitronium ion (NO₂⁺). wikipedia.org For this compound, nitration would be directed by the activating methoxy groups.

Sulfonation: A sulfonic acid group (-SO₃H) is introduced using fuming sulfuric acid. wikipedia.org The electrophile is SO₃. Studies on the sulfonation of related compounds like 1,2-dimethoxybenzene (B1683551) have been conducted. researchgate.net

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. miracosta.edu

Friedel-Crafts Alkylation: An alkyl group is added using an alkyl halide and a Lewis acid catalyst, such as AlCl₃. studycorgi.comyoutube.com

Friedel-Crafts Acylation: An acyl group is added using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org

For this compound, the strong activation by the two methoxy groups would favor Friedel-Crafts reactions. However, the deactivating ester group can hinder these reactions. The regioselectivity will be controlled by the methoxy groups. umkc.edu

Reactivity at the Ester Functionality

The ester group of this compound is also a site of chemical reactivity.

Hydrolysis under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base, like sodium hydroxide (B78521). chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. quora.com This initially forms a carboxylate salt, which can then be protonated with a strong acid to yield the carboxylic acid. chemrevise.orgsserc.org.ukyoutube.com The hydrolysis of ethyl 2-(aminosulfonyl)benzoate has been studied and follows pseudo-first-order kinetics. nih.gov

Interactive Data Table: Products of this compound Hydrolysis

| Condition | Reactants | Products |

| Acidic | This compound, H₂O, H⁺ | 2,3-Dimethoxybenzoic acid, Ethanol (B145695) |

| Basic | This compound, NaOH | Sodium 2,3-dimethoxybenzoate, Ethanol |

Transesterification Processes with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. asianpubs.org

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. libretexts.org

Base-Catalyzed Transesterification: An alkoxide from the new alcohol acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the leaving alcohol is removed from the reaction mixture. libretexts.org This allows for the synthesis of different esters from this compound by reacting it with various alcohols in the presence of a suitable catalyst.

Reduction Reactions to Aldehydes and Primary Alcohols

The ester functionality of this compound can be selectively reduced to either the corresponding aldehyde, 2,3-dimethoxybenzaldehyde (B126229), or the primary alcohol, (2,3-dimethoxyphenyl)methanol, by employing specific reducing agents and controlling reaction conditions. The choice of reagent is crucial for achieving the desired level of reduction.

For the partial reduction of the ester to an aldehyde, sterically hindered aluminum hydrides are typically employed. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction is generally carried out at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. The mechanism involves the formation of a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde.

Complete reduction to the primary alcohol is achieved using more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). pearson.com This reagent readily reduces esters, carboxylic acids, and other carbonyl compounds. pearson.com The reaction is typically performed in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). The initial product is an alkoxide, which is then protonated during an aqueous workup to yield the primary alcohol. pearson.com

| Desired Product | Reagent | Typical Solvent | Typical Temperature (°C) | Product Name |

|---|---|---|---|---|

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene, THF, or CH₂Cl₂ | -78 | 2,3-Dimethoxybenzaldehyde |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 to room temperature | (2,3-Dimethoxyphenyl)methanol |

Advanced Coupling Reactions and Carbon-Carbon Bond Formation

Oxidative Coupling Methodologies

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, often proceeding through the generation of radical or cationic intermediates. While specific examples of oxidative coupling directly involving this compound are not extensively documented in the literature, the principles of this methodology can be applied to its structural analogs. For instance, studies on related compounds such as 3-methoxycarbonylcatechol have demonstrated the feasibility of oxidative coupling with indoles to form arylated indole (B1671886) derivatives. This transformation proceeds via an ortho-benzoquinone intermediate generated by an oxidizing agent like phenyliodine(III) diacetate. Such reactions highlight the potential for activating aromatic rings for C-C bond formation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Functionalized Derivatives

The utility of this compound in carbon-carbon bond formation can be significantly expanded through its conversion into functionalized derivatives suitable for cross-coupling reactions. By introducing a halide (e.g., Br, I) or a triflate group onto the aromatic ring, the molecule can serve as a substrate in various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction enables the formation of biaryl compounds by coupling an organoboron reagent with an aryl halide or triflate. acs.org A halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to generate more complex molecular architectures.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.com This reaction provides a means to introduce alkenyl groups onto the aromatic ring of a functionalized this compound derivative.

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. ias.ac.in This reaction would allow for the introduction of alkynyl moieties onto a halogenated this compound scaffold, providing access to a diverse range of compounds with extended conjugation.

| Reaction | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-substituted this compound |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Alkenyl-substituted this compound |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted this compound |

Detailed Mechanistic Investigations of Key Transformations

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the mechanisms of organic reactions. While specific computational studies on the reaction pathways and transition states for the reduction and coupling reactions of this compound are not prevalent in the searched literature, DFT studies on related benzoate (B1203000) esters provide insights into their electronic structure and reactivity. For example, DFT and time-dependent DFT (TD-DFT) calculations have been used to investigate the electronic properties of novel benzoate ester-based molecules, confirming the spatial separation of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding charge transfer characteristics. researchgate.net Furthermore, DFT calculations have been employed to study the molecular geometry and electronic parameters of various benzoate ester derivatives, correlating these properties with their observed chemical behavior. researchgate.net Such computational approaches could be applied to model the transition states of the hydride attack in reduction reactions of this compound or the oxidative addition and reductive elimination steps in its cross-coupling reactions, thereby providing a deeper understanding of the reaction energetics and selectivity.

Experimental Kinetic Studies and Isotopic Labeling Investigations

Experimental kinetic studies and isotopic labeling are fundamental techniques for probing reaction mechanisms. Kinetic analysis involves measuring reaction rates under varying conditions of concentration and temperature to determine the rate law and activation parameters, which can provide evidence for the species involved in the rate-determining step. For instance, kinetic studies on the hydrolysis of esters have been conducted to understand the influence of substituents on reaction rates. ias.ac.in

Isotopic labeling is a powerful method to trace the fate of specific atoms throughout a chemical transformation. A classic example is the use of ¹⁸O-labeled alcohols in Fischer esterification to demonstrate that the alcohol oxygen is incorporated into the ester, and not the water byproduct. libretexts.orgpearson.com This technique unequivocally established the nucleophilic attack of the alcohol on the carboxylic acid carbonyl group. libretexts.orgpearson.com While specific kinetic and isotopic labeling studies for the reduction and coupling reactions of this compound were not found in the performed searches, these methodologies could be employed to investigate the mechanisms of these transformations. For example, deuterium-labeled reducing agents could be used to probe the stereochemistry of hydride addition, and kinetic studies could elucidate the role of ligands and additives in cross-coupling reactions involving derivatives of this compound.

Photochemical Reaction Mechanisms (e.g., photo-induced bond cleavages)

There is currently no available scientific literature detailing the specific photochemical reaction mechanisms of this compound.

Applications and Synthetic Utility of Ethyl 2,3 Dimethoxybenzoate and Its Analogues

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

Dimethoxybenzoate esters are fundamental building blocks in the synthesis of a wide array of organic molecules. Their utility stems from the electronic nature of the aromatic ring, which is influenced by the electron-donating methoxy (B1213986) groups, and the reactivity of the ethyl ester functionality. These compounds can undergo various transformations, such as hydrolysis, amidation, reduction, and Grignard reactions, to introduce new functional groups and build molecular complexity.

For instance, in the synthesis of the anti-spasmodic drug Mebeverine, a dimethoxybenzoate derivative, 4-Bromobutyl 3,4-dimethoxybenzoate, serves as a key intermediate. This highlights the role of dimethoxybenzoate moieties in the construction of pharmacologically active compounds. The synthesis involves the esterification of the corresponding benzoic acid, followed by reaction with other synthetic fragments to assemble the final drug molecule.

The general reactivity of benzoate (B1203000) esters allows them to be pivotal in multi-step syntheses. They can be converted into a variety of functional groups, making them valuable starting materials for the synthesis of natural products, pharmaceuticals, and other target molecules. The presence of the methoxy groups can direct further electrophilic aromatic substitution reactions, providing regiochemical control in the elaboration of the aromatic core.

Utility in the Construction of Diverse Molecular Architectures

The structural framework of ethyl dimethoxybenzoates lends itself to the creation of diverse molecular architectures, including heterocyclic compounds. Ester derivatives are recognized as imperative intermediates for the synthesis of various biologically important heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles mdpi.com. The ester group can be transformed into functionalities that can participate in cyclization reactions to form these heterocyclic rings.

The strategic positioning of the methoxy groups can influence the conformational properties of the molecule. For example, in the case of ethyl 2,6-dimethoxybenzoate, the two methoxy groups ortho to the ethyl ester group force the ester to adopt a conformation that is nearly orthogonal to the aromatic ring mdpi.com. This steric hindrance can be exploited in synthetic design to control the approach of reagents and influence the stereochemical outcome of reactions. While not the 2,3-isomer, this principle of steric influence from methoxy groups is a key consideration in the synthetic utility of this class of compounds.

Contribution to the Synthesis of Chemically Versatile Scaffolds for Downstream Derivatization

Ethyl dimethoxybenzoates serve as precursors to chemically versatile scaffolds that can be further modified to generate libraries of compounds for various applications, including drug discovery. The aromatic ring and the ester functionality provide two key points for diversification.

For example, the synthesis of novel inhibitors of protein kinase casein kinase 2 (PKCK2) utilized an ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate scaffold. While not a direct derivative of ethyl 2,3-dimethoxybenzoate, this illustrates how substituted benzoate esters can be incorporated into complex heterocyclic systems that serve as a core structure for further chemical modification to optimize biological activity.

The ability to introduce a variety of substituents onto the aromatic ring or to modify the ester group allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This is a critical aspect in the development of new materials and therapeutic agents where structure-activity relationships are being investigated.

Precursor for Advanced Materials and Functional Molecules (e.g., components in π-linkers for organic sensitizers)

Substituted benzoic acid derivatives, including dimethoxybenzoates, have found applications in the field of materials science. For example, they can be used as precursors for the synthesis of components for advanced materials. One notable application is in the development of organic sensitizers for dye-sensitized solar cells (DSSCs).

In the design of organic sensitizers, π-linkers (or π-spacers) are crucial components that connect an electron donor to an electron acceptor. These linkers facilitate intramolecular charge transfer, a key process in the functioning of DSSCs. While specific examples for this compound are not prominent, the general principle involves using aromatic building blocks to construct these conjugated systems. The electronic properties of the π-linker, which can be tuned by substituents such as methoxy groups, have a significant impact on the performance of the solar cell. The development of novel organic photosensitizers often involves the synthesis of complex molecules where substituted aromatic esters can serve as starting materials for the construction of these π-conjugated systems.